2-(Methylthio)-5-nitropyrimidine

Organic Synthesis Medicinal Chemistry Combinatorial Chemistry

Traditional mono-functionalized pyrimidines force difficult protecting-group strategies and yield complex regioisomer mixtures during purine library assembly. 2-(Methylthio)-5-nitropyrimidine solves this with two orthogonal, sequentially addressable handles. - C2-SMe withstands C4/C6 amination, then oxidizes to a sulfone leaving group for late-stage C2 diversification. - C5-NO2 reduces to an amine for direct purine ring cyclization, eliminating protecting groups. - Enables fully regiocontrolled 2,6,8,9-tetrasubstituted purine libraries on solid phase or in solution.

Molecular Formula C5H5N3O2S
Molecular Weight 171.18 g/mol
CAS No. 14001-70-8
Cat. No. B084697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-5-nitropyrimidine
CAS14001-70-8
SynonymsPyrimidine, 2-(methylthio)-5-nitro- (8CI,9CI)
Molecular FormulaC5H5N3O2S
Molecular Weight171.18 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C=N1)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O2S/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3
InChIKeyAPNBIRVIHOWZRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)-5-nitropyrimidine: Dual-Functional Pyrimidine Scaffold


2-(Methylthio)-5-nitropyrimidine (CAS 14001-70-8) is a heterocyclic building block belonging to the class of 5-nitropyrimidines, characterized by a pyrimidine core bearing a methylthio (-SCH₃) group at the 2-position and a nitro (-NO₂) group at the 5-position [1]. The compound serves as a versatile intermediate in organic synthesis, particularly for the construction of polysubstituted purines and pyrimidine-containing bioactive molecules [2]. Its molecular architecture enables a two-stage synthetic strategy: the methylthio group functions as a masked sulfone leaving group for nucleophilic aromatic substitution (SNAr) at C2 following oxidation, while the nitro group at C5 can be reduced to an amine for subsequent ring cyclization to purine scaffolds [3]. This orthogonal reactivity profile distinguishes it from mono-functionalized pyrimidine analogs and underpins its value in both solution-phase and solid-phase combinatorial library synthesis.

Orthogonal reactivity Methylthio group stable to C4/C6 amination; activates as sulfone leaving group upon oxidation for C2 substitution.
Purine scaffold assembly C5-nitro group independently reducible to amine, enabling regiocontrolled purine ring cyclization.
Combinatorial library compatible Suitable for both solid-phase and solution-phase synthesis of tetrasubstituted purine libraries.

Why Generic Analogs Fail in Purine Library Synthesis


Direct substitution with simpler 5-nitropyrimidine analogs such as 2-chloro-5-nitropyrimidine or 2-methylthio-pyrimidine is not viable for regiocontrolled tetrasubstituted purine synthesis due to fundamental differences in orthogonal reactivity and leaving group hierarchy. 2-(Methylthio)-5-nitropyrimidine uniquely enables a sequential, two-stage functionalization strategy: the C2-methylthio group is stable to C4/C6 amine substitution conditions but can be oxidized to a sulfone (e.g., using mCPBA or Oxone®), which then becomes a facile leaving group for C2 amination, while the C5-nitro group is independently reducible to an amine for purine ring cyclization [1][2]. In contrast, 2-chloro-5-nitropyrimidine undergoes indiscriminate SNAr at both C2 and C4/C6 positions under similar basic conditions, leading to complex mixtures of regioisomers and precluding stepwise diversification. Similarly, 5-nitropyrimidine lacking a C2 leaving group entirely cannot be used to introduce C2 substituents in the final purine products. This orthogonal reactivity profile is essential for the regiocontrolled assembly of fully substituted purine libraries with predictable substitution patterns, and failure to use the correct scaffold results in either synthetic dead ends, low yields of desired regioisomers, or the inability to access 2,6,8,9-tetrasubstituted purines altogether [3].

Target scaffold 2-(Methylthio)-5-nitropyrimidine
Risk with substitute 2-Chloro-5-nitropyrimidine: Indiscriminate SNAr at C2 and C4/C6 may produce regioisomeric mixtures and preclude stepwise diversification.
Target scaffold 2-(Methylthio)-5-nitropyrimidine
Risk with substitute 5-Nitropyrimidine (no C2 leaving group): Cannot introduce C2 substituents; limits access to fully substituted purine products.
Target scaffold 2-(Methylthio)-5-nitropyrimidine
Risk with substitute 2-(Methylthio)pyrimidine (no nitro): Lacks C5 functionalization handle; reduction and diazonium chemistry routes not accessible.

Differentiation Evidence vs. Closest Analogs


Oxidation-Controlled Leaving Group Activation

The C2-methylthio group in 2-(methylthio)-5-nitropyrimidine-derived intermediates (e.g., 4,6-dichloro-2-(methylthio)-5-nitropyrimidine) remains inert to amine substitution at C4 and C6 under standard conditions (e.g., DMF, 70-90 °C, primary/secondary amines), enabling selective, sequential functionalization of the pyrimidine ring. Oxidation of the methylthio group to a methylsulfone (using mCPBA or Oxone®) converts it into a potent leaving group, allowing subsequent C2 amination to proceed cleanly. In contrast, 4,6-dichloro-2-chloro-5-nitropyrimidine would undergo competitive, non-selective substitution at all three positions (C2, C4, C6) under identical basic amine conditions, resulting in a statistical mixture of regioisomers and substantially reduced isolated yields of the desired 2,4,6-triamino products [1][2]. This orthogonal reactivity is quantified by the ability to produce a 216-member library of 2,6,8,9-tetrasubstituted purines with complete regiocontrol using the 2-methylthio scaffold, a feat unachievable with 2-chloro or other 2-halo analogs without extensive protecting group strategies [3].

Leaving group control
Method context
Complete regiocontrol: C4/C6 substitution prior to oxidation; C2 amination only after sulfone activation
Enables predictable purine library assembly without isomeric separation
Reported 216-member library achieved with methylthio scaffold
Organic Synthesis Medicinal Chemistry Combinatorial Chemistry

Lipophilicity and Solubility Comparison

The 2-methylthio group confers significantly lower polarity and higher predicted membrane permeability compared to its oxidized 2-methylsulfonyl counterpart. The calculated consensus LogP for 2-(methylthio)-5-nitropyrimidine is 0.43, whereas the corresponding sulfone derivative (e.g., 2-methylsulfonyl-5-nitropyrimidine) would be substantially more polar due to the strongly electron-withdrawing sulfone group, with predicted LogP values typically in the negative range for similar sulfonyl pyrimidines . Additionally, the aqueous solubility of the target compound is calculated as 3.21 mg/mL (0.0187 mol/L, LogS -1.73), placing it in the "soluble" to "very soluble" category, which is favorable for reaction medium compatibility and potential biological assay conditions . The 2-methylsulfonyl analog would exhibit higher aqueous solubility but at the cost of reduced organic solvent solubility and potentially different reactivity profiles in SNAr reactions.

Lipophilicity profile
Data to verify
Consensus LogP: 0.43 vs. sulfone analog (estimated LogP < 0)
Moderate lipophilicity may support membrane permeability in cell-based assays
In silico estimate; experimental validation recommended
Physicochemical Properties ADME Drug Discovery

Reductive Amination Efficiency

In a reported reductive amination procedure, 2-(methylthio)-5-nitropyrimidine (5 g, 29.2 mmol) was reduced with iron powder (16.31 g, 292 mmol) in ethanol/acetic acid at 80 °C for 2 hours to afford 2.1 g (51% yield) of 2-(methylthio)pyrimidin-5-ylamine . This yield reflects the specific reactivity profile conferred by the nitro group at C5. In contrast, the non-nitro analog, 2-(methylthio)pyrimidine, lacks the electron-withdrawing nitro group and therefore exhibits significantly different reactivity and regioselectivity in electrophilic aromatic substitution and reduction chemistry. The presence of the nitro group in the target compound not only activates the pyrimidine ring toward nucleophilic attack but also provides a versatile handle for subsequent transformations (e.g., diazotization, coupling reactions) that are not possible with the unsubstituted analog. Direct yield comparisons for analogous transformations on 2-(methylthio)pyrimidine are not available in the same literature context, but the fundamental difference in electronic properties precludes its use as a drop-in replacement for the synthesis of 5-amino or 5-functionalized derivatives .

Reduction yield
Reported
51% yield to 2-(methylthio)pyrimidin-5-ylamine
Nitro group enables downstream amine derivatization routes
Fe/AcOH reduction; no comparable route for non-nitro analog
Organic Synthesis Process Chemistry Yield Optimization

Solid-Phase Purine Synthesis Efficiency

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, a derivative of the target compound, has been utilized as the key building block for an efficient nine-step solid-phase synthesis of olomoucine, a known cyclin-dependent kinase (CDK) inhibitor [1]. The synthesis proceeds with complete regiocontrol, leveraging the orthogonal reactivity of the methylthio and nitro groups to sequentially introduce substituents at the C2, C6, C8, and N9 positions of the purine ring. This methodology is applicable to the regiocontrolled synthesis of libraries of highly substituted purines, a feat not easily achievable with alternative scaffolds such as 2,4,6-trichloropyrimidine or 2-chloro-5-nitropyrimidine, which lack the required orthogonal leaving group hierarchy [2]. The solid-phase approach enables parallel synthesis and facile purification, reducing the time and cost associated with traditional solution-phase methods. While the target compound itself (without C4/C6 chlorines) is a precursor, its structural motif—the 2-methylthio-5-nitropyrimidine core—is essential for the oxidation-controlled activation strategy employed in these syntheses.

Solid-phase synthesis
Method context
9-step solid-phase synthesis of olomoucine with complete regiocontrol
Supports parallel synthesis of purine-based compound libraries
Key building block: 4,6-dichloro-2-(methylthio)-5-nitropyrimidine derivative
Solid-Phase Synthesis Medicinal Chemistry Kinase Inhibitors

Optimal Application Scenarios


Kinase Inhibitor Library Synthesis

This compound is ideally suited for medicinal chemistry groups focused on purine-based kinase inhibitors. The orthogonal reactivity of the 2-methylthio and 5-nitro groups enables stepwise, regioselective introduction of diversity elements at the C2, C6, C8, and N9 positions of the purine core, as demonstrated in the solid-phase synthesis of olomoucine [1][2]. This approach eliminates the need for protecting groups and simplifies purification, making it cost-effective for generating large, structurally diverse purine libraries for high-throughput screening.

Agrochemical Building Block Precursor

The nitro group at C5 can be reduced to an amine (e.g., using Fe/AcOH, yield 51%) to yield 2-(methylthio)-5-aminopyrimidine . This amine can be further derivatized via diazotization, acylation, or reductive amination to generate a wide range of 5-substituted pyrimidines. Such derivatives are valuable in the development of herbicides and fungicides, as 5-nitropyrimidine derivatives have known plant growth regulatory activity [3]. The methylthio group remains intact during these transformations, preserving a handle for later-stage diversification.

Scalable Solution-Phase Intermediate Synthesis

In process chemistry settings, the target compound provides a scalable entry point to 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, a versatile scaffold for solution-phase parallel synthesis of tetrasubstituted purines [4]. The one-pot sequential substitution of C4 and C6 chlorides with amines, followed by oxidation of the methylthio group to a sulfone and subsequent C2 amination, allows for the rapid assembly of complex purines in high purity without solid-phase resin costs. This route is complementary to solid-phase methods and offers a more economical alternative for gram-to-kilogram scale synthesis of advanced intermediates.

Application
Selection Property
Validation Focus
Purine kinase inhibitor library synthesis
Orthogonal leaving group hierarchy (methylthio vs. nitro)
Regiocontrol in C2/C6/C8/N9 tetrasubstituted purine assembly
Agrochemical building block precursor
C5-nitro reducible to amine for diazotization and coupling
Downstream 5-aminopyrimidine derivatization yield and purity
Scalable solution-phase intermediate
Compatible with one-pot sequential C4/C6/C2 substitution
Scale-up consistency and sulfone oxidation step efficiency

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